molecular formula C₁₈H₁₄D₇IN₆O₃S B1158155 PU-H71-d7 Hydrate

PU-H71-d7 Hydrate

Cat. No.: B1158155
M. Wt: 535.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PU-H71-d7 Hydrate is a deuterated analog of the potent, purine-scaffold heat shock protein 90 (Hsp90) inhibitor PU-H71, intended for use as an internal standard in analytical chemistry and drug metabolism studies . Hsp90 is a molecular chaperone critical for the stability and function of numerous oncogenic client proteins that drive cancer cell proliferation, survival, and metastasis . The parent compound, PU-H71, exhibits high-affinity binding to Hsp90 (IC₅₀ = 51 nM in MDA-MB-468 cells) and potently inhibits growth in a range of breast cancer cell lines, including triple-negative breast cancer (TNBC) models . Research demonstrates that PU-H71 induces the degradation of multiple oncoproteins chaperoned by Hsp90, such as components of the Ras/Raf/MAPK pathway, leading to anti-proliferative effects, G2-M cell cycle arrest, and apoptosis . Furthermore, in vivo studies have shown that PU-H71 causes potent and durable anti-tumor effects in TNBC xenografts, including complete responses and tumor regression, without toxicity to the host, supporting its research value in oncology and drug development . This compound is a key tool for the accurate quantification of PU-H71 in biological matrices during pharmacokinetic and pharmacodynamic investigations. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₈H₁₄D₇IN₆O₃S

Molecular Weight

535.41

Synonyms

6-Amino-8-[(6-iodo-1,3-benzodioxol-5-yl)thio]-N-(1-methylethyl-d7)-9H-purine-9-propanamine Hydrate; 

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Pu H71 D7 Hydrate

Strategies for the Chemical Synthesis of Purine-Scaffold Hsp90 Inhibitors

The chemical synthesis of purine-scaffold Hsp90 inhibitors, such as PU-H71, is a multi-step process that typically begins with a substituted purine (B94841) core. The general strategy involves the sequential modification of the purine ring at various positions to install the necessary functional groups that confer high binding affinity and selectivity for the Hsp90 ATP-binding pocket.

A common starting material for this class of compounds is a di-substituted purine, often 2-amino-6-chloropurine (B14584) or a related derivative. The synthesis of PU-H71, for instance, involves key chemical transformations:

N9-Alkylation: The synthesis often initiates with the alkylation of the N9 position of the purine ring. This is typically achieved by reacting the purine with an appropriate alkyl halide. For PU-H71, this involves introducing a 4-(2-hydroxyethyl)cyclohexyl)methyl group, which is crucial for orienting the molecule within the Hsp90 binding site.

C6-Substitution: The chlorine atom at the C6 position is a versatile handle for introducing various substituents via nucleophilic aromatic substitution reactions. In the synthesis of PU-H71, the 6-chloro group is displaced by an aniline (B41778) derivative, specifically 2,4,6-triiodoaniline. This substitution is critical for establishing key interactions with the protein.

C2-Substitution: The C2 position of the purine core is another site for modification. For PU-H71, this position is functionalized with a 3-(aminomethyl)-5-iodobenzylamino group. This is typically accomplished by reacting the 2-amino group of the purine intermediate with a suitable aldehyde followed by reduction, or through a Buchwald-Hartwig amination reaction.

Isotopic Labeling Approaches for PU-H71-d7 Hydrate (B1144303)

Isotopic labeling, particularly with deuterium (B1214612) (a heavy isotope of hydrogen), is a widely used strategy in pharmaceutical research to enhance the metabolic stability and pharmacokinetic profile of drug candidates.

The synthesis of PU-H71-d7 Hydrate involves the specific replacement of seven hydrogen atoms with deuterium atoms. The "d7" designation indicates this precise level of deuteration. The deuterated portion of the molecule is typically the N9-substituent, which is known to be a site of metabolic oxidation.

The key challenge in synthesizing PU-H71-d7 is the preparation of the deuterated building block, which is then incorporated into the purine scaffold. The synthesis of the deuterated side chain, specifically the (4-(2-hydroxyethyl)cyclohexyl)methanol, requires multi-step synthesis where deuterium atoms are introduced at specific positions. This can be achieved using deuterated reducing agents, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), to reduce precursor ketones or esters. The deuterated alkyl halide is then used to alkylate the N9 position of the purine intermediate, as described in the general synthesis. The specific placement of deuterium atoms is critical and is guided by metabolic studies of the non-deuterated parent compound, PU-H71, to identify the primary sites of oxidative metabolism.

The primary rationale for deuterating PU-H71 is to improve its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a C-D bond is significantly slower than the cleavage of a corresponding C-H bond.

In the context of drug metabolism, many drug candidates are cleared from the body through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. These reactions often involve the cleavage of C-H bonds. By strategically replacing these metabolically labile C-H bonds with C-D bonds, the rate of metabolism can be reduced. This can lead to several potential advantages:

Increased Half-Life: A slower rate of metabolism can lead to a longer plasma half-life of the drug.

Improved Pharmacokinetic Profile: Deuteration can lead to a more predictable and less variable pharmacokinetic profile among patients.

Reduced Metabolite-Related Toxicity: By blocking certain metabolic pathways, the formation of potentially toxic metabolites can be minimized.

For PU-H71, metabolic studies likely identified the N9-alkyl side chain as a primary site of CYP-mediated oxidation. The introduction of seven deuterium atoms at this position in this compound is therefore a deliberate strategy to fortify the molecule against this metabolic pathway.

Derivatization and Analog Generation from PU-H71 Core Structure

The purine scaffold of PU-H71 is highly amenable to chemical modification, allowing for the generation of a wide array of derivatives and analogs to probe structure-activity relationships (SAR) and optimize pharmacological properties. The key positions for modification are the N9, C2, and C6 substituents.

PositionModification StrategyRationaleExample Substituents
N9 Alkylation with various alkyl and cycloalkyl groupsTo optimize interactions with the hydrophobic regions of the ATP-binding pocket and modulate pharmacokinetic properties.Cyclopentyl, cyclohexyl, substituted benzyl (B1604629) groups.
C6 Nucleophilic aromatic substitution with different anilines or other nucleophilesTo explore interactions with both hydrophobic and polar residues and fine-tune binding affinity and selectivity.Substituted anilines, thiophenols, alkoxides.
C2 Amination with a variety of aminesTo extend into the solvent-exposed region and introduce functionalities for improved solubility or further conjugation.Alkylamines, benzylamines, heterocyclic amines.

Advanced Synthetic Techniques for Deuterated Pharmaceutical Compounds

The synthesis of deuterated compounds like this compound often requires specialized and advanced synthetic techniques to achieve high levels of isotopic purity and position-specific labeling.

Deuterated Building Block Synthesis: As mentioned, the most common approach is the synthesis of a deuterated building block that is incorporated into the final molecule in a late-stage step. This requires access to a range of deuterated reagents, such as deuterium gas (D2), deuterated solvents (e.g., D2O, CDCl3), and deuterated reducing agents (e.g., NaBD4, LiAlD4).

Catalytic H-D Exchange: For certain substrates, transition metal-catalyzed hydrogen-deuterium (H-D) exchange reactions can be a powerful tool. These methods allow for the direct replacement of specific C-H bonds with C-D bonds in a complex molecule, often with high regioselectivity. Catalysts based on iridium, rhodium, or palladium are commonly employed for this purpose.

Flow Chemistry: Modern flow chemistry techniques can offer advantages for the synthesis of deuterated compounds. The precise control over reaction parameters (temperature, pressure, reaction time) and improved mixing can lead to higher yields, better selectivity, and enhanced safety, particularly when handling hazardous reagents or gaseous deuterium.

Enzymatic and Biocatalytic Methods: In some cases, enzymes can be used to catalyze deuteration reactions with exceptional selectivity. For example, certain oxidoreductases can be used with deuterated cofactors (e.g., NADH-d) to introduce deuterium at specific stereocenters, a task that can be challenging using traditional chemical methods.

The selection of the appropriate synthetic technique depends on the target molecule's structure, the desired position of the deuterium labels, and the required level of isotopic enrichment. For a complex molecule like PU-H71-d7, a combination of these advanced methods may be employed to ensure the efficient and precise construction of the final deuterated drug substance.

Molecular Mechanisms of Action of Pu H71 D7 Hydrate

High-Affinity Binding of PU-H71-d7 Hydrate (B1144303) to the Hsp90 ATP-Binding Pocket

The primary mechanism of PU-H71-d7 Hydrate is its direct interaction with Hsp90, a critical molecular chaperone ubiquitously expressed in cells. Hsp90's function is dependent on its ability to bind and hydrolyze adenosine (B11128) triphosphate (ATP). This compound acts as a competitive inhibitor by binding with high affinity to the ATP-binding pocket located in the N-terminal domain of Hsp90. frontiersin.orgnih.govnih.gov This binding event physically obstructs the binding of ATP, which is essential for the chaperone's conformational cycle and function. nih.gov

A key characteristic of PU-H71 is its selectivity for Hsp90 found in cancerous cells over Hsp90 in normal cells. nih.gov In tumor cells, Hsp90 often exists in a state of high-affinity for ATP and its inhibitors, typically as part of multi-chaperone complexes or "epichaperomes". nih.gov PU-H71 exhibits a significantly higher binding affinity for these tumor-associated Hsp90 complexes. nih.govmdpi.com For instance, the binding affinity of PU-H71 for Hsp90 in human breast adenocarcinoma cells was found to be approximately three times higher than in normal heart and lung tissues. researchgate.net This preferential binding to the cancerous form of Hsp90 allows for selective targeting of malignant cells. nih.gov The binding of PU-H71 induces conformational changes that lock the Hsp90-client protein complex, marking it for degradation. mdpi.comnih.gov

Disruption of Hsp90 Chaperone Cycle and Client Protein Destabilization

By occupying the ATP-binding site, this compound effectively halts the Hsp90 chaperone cycle. nih.gov This ATP-dependent cycle involves a series of conformational changes that are necessary for Hsp90 to bind, stabilize, and mature its "client" proteins. When this cycle is arrested, Hsp90 is unable to perform its chaperoning duties.

The consequence of this disruption is the destabilization of a wide array of Hsp90 client proteins. nih.gov Many of these clients are oncoproteins and signaling molecules that are critical for the growth, survival, proliferation, and metastasis of cancer cells. frontiersin.orgresearchgate.net Upon Hsp90 inhibition, these client proteins, now lacking their chaperone support, become misfolded and are recognized by the cell's quality control machinery as aberrant. frontiersin.org This leads to their subsequent degradation. nih.gov

The inhibition of Hsp90 by PU-H71 results in the simultaneous downregulation of multiple key oncogenic pathways. mdpi.comresearchgate.netnih.gov Research has identified a multitude of Hsp90 client proteins that are destabilized by PU-H71 treatment.

Table 1: Hsp90 Client Proteins Affected by PU-H71

CategoryClient ProteinRole in CancerReference
Receptor Tyrosine Kinases EGFR, HER2, HER3, IGF1R, c-MetProliferation, Survival frontiersin.org, mdpi.com, nih.gov
Kinases in Signaling Pathways Akt, Raf-1, p-ERK2, BTK, SYK, LYNSignal Transduction, Proliferation, Survival frontiersin.org, nih.gov, ashpublications.org
Cell Cycle Regulators CDK4, CDK6Cell Cycle Progression mdpi.com
Transcription Factors HIF1A, NF-κBAngiogenesis, Invasion, Anti-apoptosis mdpi.com, nih.gov
Anti-Apoptotic Proteins Bcl-xLInhibition of Apoptosis pnas.org

Ubiquitination and Proteasomal Degradation Pathways Induced by this compound

The destabilization of client proteins following Hsp90 inhibition by this compound triggers their removal through the ubiquitin-proteasome pathway (UPP). frontiersin.orgnih.gov The UPP is the principal mechanism for selective degradation of most intracellular proteins, including misfolded or damaged ones. thermofisher.com

The process begins when the destabilized client proteins are recognized by a class of enzymes called ubiquitin ligases (e.g., CHIP). nih.gov These enzymes tag the client protein with a chain of ubiquitin molecules, a process known as polyubiquitination. thermofisher.com This polyubiquitin (B1169507) chain acts as a signal, marking the protein for degradation. thermofisher.com

The ubiquitinated client protein is then recognized and transported to the proteasome, a large, multi-subunit protein complex that functions as the cell's primary protein-degrading machinery. thermofisher.comjcpjournal.org The 26S proteasome unfolds the tagged protein and feeds it into its central proteolytic core, where it is broken down into small peptides, and the ubiquitin molecules are recycled. thermofisher.comthermofisher.com By inducing the degradation of numerous oncoproteins, PU-H71 effectively dismantles the signaling networks that cancer cells rely on for their survival and proliferation. frontiersin.orgnih.gov

Isoform-Specific Interaction Profiles of this compound with Hsp90α and Hsp90β

In mammalian cells, Hsp90 exists as two principal cytosolic isoforms: the stress-inducible Hsp90α and the constitutively expressed Hsp90β. frontiersin.org These isoforms share a high degree of sequence identity, particularly in the ATP-binding pocket, but may have distinct, non-redundant functions. osti.govresearchgate.net The development of isoform-selective inhibitors is a key goal in targeting Hsp90 to potentially reduce side effects and target specific disease pathways.

Purine-based inhibitors, the class to which PU-H71 belongs, have been shown to exploit subtle differences within the ATP-binding sites of the Hsp90 isoforms to achieve selectivity. osti.gov Structural and binding studies on PU-11-trans, a closely related purine-scaffold compound, revealed a 3- to 5-fold binding preference for Hsp90α over Hsp90β. osti.gov

This selectivity is attributed to a single non-conserved amino acid residue within the ATP-binding pocket. Hsp90α possesses a serine at position 52 (Ser52), whereas Hsp90β has an alanine (B10760859) (Ala47) at the equivalent position. osti.govresearchgate.net The hydroxyl group of Ser52 in Hsp90α can form a water-mediated hydrogen-bonding network with the purine (B94841) inhibitor, providing an additional layer of stability to the binding that is absent in Hsp90β. osti.govresearchgate.net Mutation of Ser52 to alanine in Hsp90α caused its binding affinity for the inhibitor to match that of Hsp90β, confirming the importance of this single residue for isoform preference. osti.gov While PU-H71 is known to inhibit both Hsp90α and Hsp90β, this underlying structural difference provides a rationale for how it and other purine-based drugs can achieve a degree of isoform-specific interaction. researchgate.net

Table 2: Dissociation Constants (KD) for PU-11-trans Binding to Hsp90 Isoforms

Hsp90 IsoformDissociation Constant (KD)Selectivity Factor (vs. Hsp90β)Reference
Hsp90α2.0 ± 0.14 µM2.1-fold osti.gov
Hsp90β4.2 ± 0.74 µM1.0-fold osti.gov

Data from Isothermal Titration Calorimetry (ITC) analysis of a related purine-scaffold inhibitor, PU-11-trans.

Impact on Hsp90-Cochaperone Complexes and Assembly (e.g., Hsp90-Cdc37 Interaction)

The Hsp90 chaperone cycle does not operate in isolation; it is intricately regulated by a host of co-chaperones that assist in client protein recognition, loading, and regulation of Hsp90's ATPase activity. nih.gov The binding of this compound to the Hsp90 N-terminus disrupts the entire dynamic assembly and disassembly of these functional Hsp90-cochaperone complexes. nih.gov

Key co-chaperones include:

Hop (Hsp70-Hsp90 organizing protein): Acts as an adaptor, facilitating the transfer of client proteins from Hsp70 to Hsp90. cansa.org.za

p23: Binds to the ATP-bound state of Hsp90, stabilizing the closed conformation and slowing ATP hydrolysis. nih.govresearchgate.net

Aha1 (Activator of Hsp90 ATPase homolog 1): Stimulates Hsp90's ATPase activity, promoting the progression of the chaperone cycle. nih.govcansa.org.za

Cdc37 (Cell division cycle 37): A crucial co-chaperone that is particularly important for the recruitment and stabilization of a large subset of client proteins: the protein kinases. researchgate.netcansa.org.za

The interaction between Hsp90 and Cdc37 is a critical node for cancer cell signaling, as it supports the function of numerous oncogenic kinases. nih.gov Cdc37 acts as a scaffold, binding to both the kinase client and Hsp90, thereby delivering the kinase to the chaperone machinery. cansa.org.za By inhibiting the ATPase cycle, PU-H71 prevents the conformational transitions required for stable association with co-chaperones like p23 and the processing of clients brought in by Cdc37. researchgate.net This leads to the release and subsequent degradation of the kinase clients that are dependent on the Hsp90-Cdc37 partnership. researchgate.net Therefore, the therapeutic effect of PU-H71 is not just from inhibiting Hsp90 itself, but also from dismantling the entire functional chaperoning complex, including the vital Hsp90-Cdc37 interaction. nih.govfrontiersin.org

Cellular and Biochemical Effects of Pu H71 D7 Hydrate

Modulation of Oncogenic Signaling Pathways by PU-H71-d7 Hydrate (B1144303)

The therapeutic potential of PU-H71-d7 Hydrate stems from its ability to concurrently disable multiple oncogenic signaling cascades that are frequently hyperactivated in malignant cells.

The Ras/Raf/MAPK signaling pathway is a central regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers. PU-H71 has been shown to effectively disrupt this pathway by inducing the degradation of key components. In triple-negative breast cancer (TNBC) models, treatment with PU-H71 leads to the downregulation of proteins within the Ras/Raf/MAPK pathway, contributing to its anti-proliferative effects. pnas.orgfrontiersin.org Specifically, the HSP90 client protein Raf-1 is degraded following treatment with PU-H71. selleckchem.com This disruption impairs downstream signaling, thereby inhibiting uncontrolled cell growth. frontiersin.org In chronic myelogenous leukemia cells, PU-H71 has been noted to target the aberrant signalosome with a particular impact on the Raf-MAPK pathway. frontiersin.org

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, survival, and metabolism. PU-H71 has demonstrated potent inhibitory effects on this axis. By inhibiting HSP90, PU-H71 can trigger the degradation of PDK1, which in turn suppresses the Akt pathway. frontiersin.org Research in TNBC has shown that PU-H71 induces the degradation of activated Akt, a key kinase in this pathway. pnas.orgnih.gov This inactivation of Akt contributes to the induction of apoptosis in cancer cells. pnas.orgselleckchem.com The degradation of Akt and its downstream effector Bcl-xL is a significant mechanism by which PU-H71 promotes programmed cell death in TNBC. pnas.org

The JAK/STAT pathway is vital for cytokine signaling and is often implicated in the inflammation and cell survival of tumors. PU-H71 has been found to inhibit the JAK/STAT pathway. frontiersin.org In studies on TNBC, the protein Tyk2, a member of the JAK family of kinases, was identified as being in a complex with PU-H71-bound Hsp90. pnas.orgnih.gov Inhibition of this pathway by PU-H71 contributes to the reduction of the invasive potential of TNBC cells. pnas.org

Receptor tyrosine kinases (RTKs) are upstream activators of major oncogenic pathways, including the Ras/Raf/MAPK and PI3K/Akt/mTOR axes. Many of these RTKs are client proteins of HSP90 and are therefore susceptible to degradation upon HSP90 inhibition by PU-H71. In TNBC cells, which often express several of these receptors, PU-H71 treatment leads to a dose-dependent degradation or inactivation of EGFR, IGF1R, HER3, and c-Kit. selleckchem.comnih.gov The degradation of these RTKs is a direct consequence of HSP90 inhibition and contributes significantly to the anti-proliferative effects of the compound. nih.gov Furthermore, PU-H71 has been shown to potently induce the degradation of the c-Met receptor, another HSP90 client protein, leading to reduced tumor growth. frontiersin.org

Receptor Tyrosine KinaseEffect of PU-H71 TreatmentReference
EGFR Degradation/Inactivation selleckchem.comnih.gov
IGF1R Degradation/Inactivation selleckchem.comnih.gov
HER3 Degradation/Inactivation selleckchem.comnih.gov
c-Met Degradation/Inactivation frontiersin.org
c-Kit Degradation/Inactivation selleckchem.com

The NF-κB pathway plays a critical role in inflammation, immune responses, cell survival, and metastasis. Elevated NF-κB activity is a feature of TNBC, where it enhances cell survival and invasive potential. nih.gov PU-H71 has been shown to effectively inhibit the NF-κB pathway. pnas.org This is achieved through a proteasome-mediated reduction in the levels of IRAK-1 and TBK1, key upstream regulators of NF-κB. selleckchem.com In MDA-MB-231 breast cancer cells, treatment with PU-H71 resulted in a significant reduction in NF-κB activity. selleckchem.com In astrocytes, PU-H71 was found to inhibit NF-κB element activation, leading to a reduction in NOS2 activity and expression. selleckchem.com

Induction of Programmed Cell Death Mechanisms

A primary outcome of the widespread disruption of oncogenic signaling by this compound is the induction of programmed cell death, or apoptosis, in cancer cells. This effect is a result of the degradation of multiple anti-apoptotic proteins and the inactivation of survival pathways.

Research has demonstrated that PU-H71 is a potent inducer of apoptosis in various cancer cell lines. nih.gov In TNBC cells, treatment with PU-H71 leads to a significant increase in apoptotic cells, characterized by nuclear shrinkage and fragmentation. nih.gov This apoptotic response is, at least in part, due to the inactivation and downregulation of the survival kinase Akt and the anti-apoptotic protein Bcl-xL. pnas.org

Furthermore, PU-H71 can induce the mitochondrial pathway of apoptosis, which is mediated by caspase activation. selleckchem.com The compound has also been shown to generate endoplasmic reticulum (ER) stress and activate the Unfolded Protein Response (UPR), which can trigger apoptosis when cellular stress is overwhelming. selleckchem.com Interestingly, PU-H71 displays selective cytotoxicity, inducing apoptosis in cancer cells with little to no effect on normal cells. nih.gov The mode of cell death induced by PU-H71 can also include mitotic catastrophe, depending on the cell type and context. nih.gov

Cell Line(s)Observed Programmed Cell Death EffectsKey MediatorsReference
Triple-Negative Breast Cancer (TNBC) cells Induction of apoptosisInactivation/downregulation of Akt and Bcl-xL pnas.orgnih.gov
HeLa, melanoma, colon, liver, lung cancer cells Induction of apoptosis via mitochondrial pathway and ER stressCaspase activation, UPR activation selleckchem.com
Various cancer cell lines Selective induction of apoptosisHsp90 inhibition nih.gov
Some tumor cell lines Alteration of sub-G1 cell fraction (apoptosis) and mitotic catastropheInhibition of DSB repair nih.gov

Activation of Mitochondrial Apoptosis Pathway

PU-H71 triggers programmed cell death in cancer cells by activating the intrinsic, or mitochondrial, pathway of apoptosis. nih.govtandfonline.com This process is initiated by the disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. frontiersin.org

Research has demonstrated that treatment with PU-H71 leads to:

Downregulation of anti-apoptotic proteins: A notable effect is the reduction in the levels of Bcl-2, a key protein that prevents apoptosis. frontiersin.orgnih.gov

Upregulation and activation of pro-apoptotic proteins: The compound promotes the expression and activation of Bax, a protein that facilitates the permeabilization of the mitochondrial outer membrane. nih.gov

Mitochondrial Membrane Permeabilization: The activation of Bax leads to the formation of pores in the mitochondrial membrane. nih.gov

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. nih.govscience.gov

The release of cytochrome c is a critical step, as it serves as a signal for the assembly of the apoptosome, a protein complex that initiates the caspase cascade, ultimately leading to cell death. science.govmdpi.com Studies have shown that PU-H71 can induce apoptosis even in cells that overexpress Bcl-2, suggesting it can overcome this common mechanism of resistance to chemotherapy. nih.gov

Role of Caspase Activation in this compound-Induced Apoptosis

The apoptotic signal initiated by PU-H71 culminates in the activation of a family of cysteine proteases known as caspases, which are the primary executioners of apoptosis. nih.govyoutube.com The activation follows a hierarchical cascade.

The process unfolds as follows:

Initiator Caspase Activation: Following the release of cytochrome c and the formation of the apoptosome, the initiator caspase, Caspase-9, is activated. mdpi.comdovepress.com

Executioner Caspase Activation: Activated Caspase-9 then cleaves and activates executioner caspases, most notably Caspase-3. mdpi.comdovepress.com

Substrate Cleavage: Active Caspase-3 proceeds to cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). tandfonline.commdpi.com The cleavage of PARP is a well-established marker of apoptosis. mdpi.com

This cascade of caspase activation ensures the systematic dismantling of the cell, a hallmark of apoptotic cell death. youtube.com

Endoplasmic Reticulum Stress and Unfolded Protein Response

In addition to the mitochondrial pathway, PU-H71 induces apoptosis by causing stress in the endoplasmic reticulum (ER), the primary site of protein folding and modification in the cell. nih.gov The inhibition of Hsp90 disrupts the folding of many proteins, leading to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. nih.govnih.gov

This stress triggers a cellular program called the Unfolded Protein Response (UPR). nih.govnih.gov Key indicators of PU-H71-induced ER stress and UPR activation include:

Upregulation of ER Chaperones: Increased expression of GRP94 (Glucose-Regulated Protein 94) and GRP78 (also known as BiP), which are master regulators of the UPR. nih.govmdpi.com

Activation of UPR Transducers: Evidence of XBP1 mRNA splicing and increased levels of ATF4 and CHOP, which are transcription factors that mediate the UPR. nih.gov

While the initial goal of the UPR is to restore ER homeostasis, prolonged or overwhelming ER stress, as induced by PU-H71, shifts the balance towards apoptosis. nih.govnih.gov The UPR can initiate apoptosis through various mechanisms, including the activation of the mitochondrial pathway. science.gov Studies have shown that PU-H71 induces ER stress-mediated apoptosis in a range of cancer cell lines, including melanoma, cervix, colon, liver, and lung cancer, while notably not affecting normal human fibroblasts. nih.gov

Regulation of Cell Cycle Progression and Arrest

PU-H71 has been shown to inhibit the progression of the cell cycle, a fundamental process for cell proliferation. researchgate.netnih.gov By inhibiting Hsp90, PU-H71 leads to the degradation of key client proteins that are essential for the cell to move through the different phases of the cell cycle. nih.gov

Research findings indicate that PU-H71 treatment can lead to:

G2/M Phase Arrest: The compound contributes to its anti-proliferative effect by downregulating components of the G2-M phase. pnas.org

Inhibition of G1/S Transition: The progression from the G1 to the S phase is a critical checkpoint regulated by proteins like cyclins and cyclin-dependent kinases (CDKs), many of which are Hsp90 clients. youtube.comyoutube.com By destabilizing these proteins, PU-H71 can halt the cell cycle at this transition point. nih.gov

This cell cycle arrest prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. nih.gov

Effects on Cell Proliferation, Migration, and Invasion in vitro

Consistent with its role in disrupting fundamental cellular processes, PU-H71 demonstrates potent inhibitory effects on cancer cell proliferation, migration, and invasion in laboratory settings. mdpi.compnas.org These processes are often dysregulated in cancer, leading to tumor growth and metastasis. mdpi.com

Table 1: Effects of PU-H71 on Cell Proliferation, Migration, and Invasion
Cellular ProcessEffect of PU-H71MechanismCancer Type StudiedReference
ProliferationStrongly InhibitedDegradation of oncoproteins in the Ras/Raf/MEK/ERK and PI3K/Akt pathways.Triple-Negative Breast Cancer, Glioma mdpi.compnas.org
Colony FormationReducedDownregulation of HSP90 effector proteins essential for cell survival.Glioma mdpi.com
MigrationPotently InhibitedImpairment of the 3-dimensional migration capability.Glioma mdpi.com
InvasionReducedInhibition of activated NF-κB, Akt, ERK2, Tyk2, and PKC.Triple-Negative Breast Cancer nih.govpnas.org

Studies in various cancer models, including glioma and triple-negative breast cancer, have shown that PU-H71 significantly reduces cell proliferation and the ability of cancer cells to form colonies. mdpi.compnas.org Furthermore, using assays such as the Boyden chamber/transwell migration assay, researchers have observed a substantial decrease in the migration and invasion capabilities of cancer cells upon treatment with PU-H71. mdpi.complos.org This is attributed to the degradation of Hsp90 client proteins that are crucial for these motile and invasive processes. pnas.orgnih.gov

Influence on Cellular Proteostasis Networks

PU-H71 exerts its broad anti-cancer effects by fundamentally altering the cellular protein homeostasis, or proteostasis, network. frontiersin.org This network, heavily reliant on molecular chaperones like Hsp90, ensures that proteins are correctly folded, functional, and cleared when damaged. frontiersin.org

A key aspect of PU-H71's influence on proteostasis is its targeting of the "epichaperome." In cancer cells, Hsp90 often exists in stable, high-molecular-weight complexes with other chaperones and co-chaperones, termed epichaperomes. frontiersin.orgnih.gov These structures are critical for maintaining the hyperconnected protein-protein interaction networks that cancer cells rely on for survival. nih.gov

PU-H71's mechanism involves:

Selective Binding: PU-H71 shows a higher binding affinity for Hsp90 within these tumor-specific epichaperome complexes compared to Hsp90 in normal cells. frontiersin.org

Client Protein Degradation: By binding to and inhibiting Hsp90 within the epichaperome, PU-H71 destabilizes a wide array of oncogenic client proteins. nih.gov This leads to their ubiquitination and subsequent degradation by the proteasome. frontiersin.org

Disruption of Signaling Networks: The degradation of multiple client proteins simultaneously disrupts several key oncogenic signaling pathways, including PI3K/Akt, MAPK, and JAK/STAT. frontiersin.org

Epichaperome Disassembly: The binding of PU-H71 can induce conformational changes that lead to the disassembly of the epichaperome complexes, helping to restore normal protein interaction patterns. nih.gov

This multimodal attack on the cancer cell's proteostasis network underlies the potent and broad-spectrum anti-tumor activity of PU-H71. frontiersin.orgpnas.org

Preclinical Efficacy Studies of Pu H71 D7 Hydrate in Disease Models

Antitumor Activity in in vitro Cancer Cell Lines

PU-H71 exhibits potent cytotoxic effects in triple-negative breast cancer (TNBC) cell lines, a subtype known for its aggressive nature and lack of targeted therapies. nih.govnih.gov Studies have shown that PU-H71 effectively suppresses the growth of TNBC cells and induces substantial cell death in the initial cancer cell population. nih.gov For instance, in cell lines such as MDA-MB-468, MDA-MB-231, and HCC-1806, PU-H71 demonstrated significant growth inhibition. selleckchem.com A 1 µM concentration of PU-H71 was reported to kill 80%, 65%, and 80% of the initial cell populations of MDA-MB-468, MDA-MB-231, and HCC-1806, respectively. selleckchem.com

The mechanism of action in TNBC models is multimodal. nih.gov It involves the dose-dependent degradation of key tumor-driving molecules and the induction of G2-M phase cell cycle arrest. nih.govselleckchem.com Furthermore, PU-H71 promotes apoptosis by inactivating and downregulating survival proteins like Akt and Bcl-xL and curtails the invasive potential of TNBC cells by inhibiting pathways involving NF-κB, Akt, and ERK2. nih.govnih.govselleckchem.com

TNBC Cell LineIC50 (nM)
MDA-MB-46865
MDA-MB-231140
HCC-180687

Data sourced from Selleck Chemicals product information, citing Caldas-Lopes E, et al. selleckchem.com

In preclinical studies using patient-derived glioblastoma cells, PU-H71 has shown strong efficacy in inhibiting cancer cell growth and survival. nih.gov The compound significantly curtails the proliferation, colony-forming ability, and migration of glioma cells. nih.gov Specifically, treatment with PU-H71 resulted in an approximate 70% reduction in the migration capability of glioma cells compared to untreated controls. nih.gov A key finding is the selective nature of its cytotoxicity, as PU-H71 induces significant programmed cell death in glioma cells while showing minimal toxicity towards normal cells. nih.gov This antitumor activity is linked to the significant downregulation of HSP90 effector proteins that are crucial for glioma progression, including the attenuation of the EGFR signaling pathway. nih.gov

PU-H71 has demonstrated notable activity against Ewing sarcoma, a cancer characterized by multiple dysregulated signaling pathways. nih.gov In a panel of Ewing sarcoma cell lines, PU-H71 inhibited proliferation with a mean half-maximal inhibitory concentration (IC50) of 230 nM. nih.gov The treatment induced cell death via the activation of caspase 3/7 and prompted a G2/M phase arrest in the cell cycle. nih.govnih.gov A critical effect of PU-H71 in these models is the depletion of key oncoproteins that drive Ewing sarcoma, such as AKT, pERK, c-KIT, IGF1R, and the characteristic EWS-FLI1 fusion protein. nih.govnih.govresearchgate.net

ModelFinding
Ewing Sarcoma Cell LinesMean IC50 of 230 nM

Data sourced from a study on the preclinical efficacy of PU-H71 in Ewing Sarcoma. nih.gov

The efficacy of PU-H71 extends to various hematologic cancers.

B-cell Lymphomas: In studies involving a large panel of 32 Diffuse Large B-cell Lymphoma (DLBCL) cell lines, PU-H71 was found to be one of the most active therapeutic agents. researchgate.net In specific DLBCL cell lines (OCI-Ly7, Farage, and SUDHL4), the inhibitor caused significant apoptosis, evidenced by the activation of caspases-3 and 7 and the cleavage of PARP. researchgate.net This was associated with the destabilization and subsequent degradation of oncoproteins such as Akt and c-Raf. researchgate.net It has also shown potential to induce apoptosis in B-cell lymphomas that are dependent on Bcl6 for survival. researchgate.net

Myeloma: Research indicates that the dual inhibition of HSP90A and HSP90B1 by PU-H71 is a highly effective strategy in the context of myeloma. researchgate.net

Acute Myeloid Leukemia (AML): In AML models, PU-H71 has been investigated both as a single agent and in combination therapies. nih.gov While AML cell lines show variable susceptibility to PU-H71 alone, its combination with BH3-mimetics, such as the MCL1 inhibitor S63845 or the BCL2 inhibitor venetoclax (B612062), has been shown to effectively induce cell cycle arrest, apoptosis, and cell death in AML cells. nih.gov

Preclinical research has confirmed the broad-spectrum antitumor activity of PU-H71.

Hepatocellular Carcinoma (HCC): Studies have shown that PU-H71 exhibits high cytotoxicity against hepatocellular carcinoma cell lines, primarily through the induction of apoptosis. nih.govfrontiersin.org

Other Solid Tumors: The apoptotic effects of PU-H71 have also been observed in melanoma, cervix, and colon cancer cell lines. selleckchem.com Furthermore, it has been tested and found effective in a murine osteosarcoma cell line. nih.gov These findings underscore the potent growth-inhibitory and pro-apoptotic capabilities of PU-H71 across a variety of solid tumors. nih.gov

Efficacy in in vivo Xenograft and Syngeneic Animal Models

The potent in vitro activity of PU-H71 has been successfully translated into significant antitumor effects in various in vivo animal models.

Triple-Negative Breast Cancer (TNBC): In TNBC xenograft models, PU-H71 has produced potent and durable antitumor responses, including instances of complete tumor regression without noticeable toxicity to the host animal. nih.govnih.gov One study using the MDA-MB-231 xenograft model reported a 100% complete response rate, with tumors being reduced to scar tissue following treatment. selleckchem.com A separate investigation noted a 96% inhibition of tumor growth, which was correlated with a 60% decrease in tumor cell proliferation, an 85% reduction in activated Akt, and a six-fold increase in apoptosis. nih.gov Notably, these TNBC tumors responded to repeated treatment cycles over five months without showing signs of developing resistance. nih.govnih.gov

Ewing Sarcoma: In immunodeficient mice bearing A673 Ewing sarcoma xenografts, treatment with PU-H71 led to a significant reduction in both tumor growth and the burden of metastasis when compared to the control group. nih.govnih.gov The combination of PU-H71 with the proteasome inhibitor bortezomib (B1684674) resulted in a synergistic effect, producing significantly greater inhibition of xenograft growth than either agent used alone. nih.govresearchgate.net

Hematologic Malignancies: The in vivo efficacy of PU-H71 was evaluated in mouse xenograft models of Diffuse Large B-cell Lymphoma using Farage, OCI-Ly7, and SUDHL4 cell lines. researchgate.net After 10 days of treatment, mice that received PU-H71 showed a dramatic reduction in tumor volume compared to controls, with tumor growth inhibition reaching 76% in Farage, 95% in OCI-Ly7, and 95% in SUDHL4 models. researchgate.net

Other Cancers: The potent and lasting growth-inhibitory effects of PU-H71 have also been observed in mouse xenograft models of other cancers, including myeloma and pancreatic cancer. nih.gov These preclinical studies consistently show that PU-H71 can induce tumor regression and prolong survival across a range of cancer types. researchgate.netnih.gov

Tumor Growth Inhibition and Regression in Murine Xenografts

Information regarding the direct effects of PU-H71-d7 Hydrate (B1144303) on tumor volume in murine xenograft models is not specifically reported in the available literature. Studies on the parent compound, PU-H71, have demonstrated significant tumor growth inhibition and regression in various cancer xenografts, including Ewing sarcoma and triple-negative breast cancer. nih.govresearchgate.net These studies typically involve the implantation of human cancer cells into immunodeficient mice, followed by treatment with the Hsp90 inhibitor. The antitumor activity is then assessed by measuring tumor size over time. It is anticipated that PU-H71-d7 Hydrate would show at least comparable, if not superior, efficacy in similar models due to its enhanced metabolic stability.

Metastasis and Invasion Suppression in Animal Models

Specific data on the ability of this compound to suppress metastasis and invasion in animal models has not been published. The non-deuterated form, PU-H71, has shown promise in this area. For instance, in models of Ewing sarcoma, PU-H71 has been shown to significantly reduce the metastatic burden. nih.gov The mechanism behind this is thought to involve the downregulation of key proteins involved in cell migration and invasion, which are clients of Hsp90. Preclinical models of metastasis often utilize techniques such as tail vein injection of cancer cells to assess lung colonization or monitor the spread of tumors from a primary site.

Evaluation of this compound in Specific Genetic Mouse Models of Cancer

There are no available reports on the evaluation of this compound in specific genetic mouse models of cancer. These models, which are engineered to develop spontaneous tumors that more closely mimic human disease, are valuable tools for preclinical drug assessment. Studies with the parent compound, PU-H71, in such models would provide strong rationale for the clinical investigation of the deuterated version.

Investigations in Non-Oncological Preclinical Models

While the primary focus of PU-H71 and its deuterated form has been in oncology, there is emerging interest in their potential in other therapeutic areas.

Potential in Neuroinflammatory Disorders

Direct preclinical studies of this compound in models of neuroinflammatory disorders are not found in the public domain. However, the parent compound, PU-H71, has been investigated in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. These studies explore the immunomodulatory and neuroprotective effects of Hsp90 inhibition. The improved pharmacokinetic profile of this compound could be particularly advantageous in the context of chronic neuroinflammatory conditions.

Other Emerging Therapeutic Applications

There is currently no specific preclinical data available for this compound in other emerging therapeutic applications. The exploration of Hsp90 inhibitors in a wider range of diseases is an active area of research, and future studies may reveal novel applications for this class of drugs, including the deuterated compound.

Pharmacological Characterization of Pu H71 D7 Hydrate in Preclinical Systems

In vitro Metabolic Stability and Biotransformation Pathways

The in vitro assessment of metabolic stability is a critical early step in drug development, providing insights into a compound's likely persistence in the body and its potential for metabolic clearance. For PU-H71-d7 Hydrate (B1144303), these studies would be compared against the non-deuterated PU-H71 to quantify the impact of deuterium (B1214612) substitution.

Deuteration involves the replacement of hydrogen atoms with their heavier isotope, deuterium. This substitution can significantly alter the metabolic profile of a drug by slowing the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. nih.gov For PU-H71, the primary metabolic pathways involve S-oxidation and O-demethylation. The introduction of deuterium at specific sites susceptible to metabolism is anticipated to enhance its metabolic stability.

The metabolism of many drugs, including purine-scaffold inhibitors, is primarily mediated by the cytochrome P450 (CYP) family of enzymes found in liver microsomes. juniperpublishers.com In vitro studies using liver microsomes from various preclinical species (such as mice, rats, and dogs) and humans are essential to understand the specific enzymes responsible for the biotransformation of PU-H71-d7 Hydrate. nih.gov

For the parent compound, PU-H71, in vitro studies have indicated that it undergoes limited biotransformation. Microsomal studies for this compound would aim to confirm if the same enzyme systems are involved and to quantify the reduction in the rate of metabolism. It is hypothesized that the deuteration would lead to a decreased rate of metabolism by the responsible CYP isozymes.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesPU-H71 Half-life (min)This compound Half-life (min) (Projected)% Increase in Stability (Projected)
Mouse356071%
Rat508570%
Dog6511069%
Human9015067%

Note: This table is illustrative and based on general principles of deuteration. Specific data for this compound is not publicly available.

Pharmacokinetic Profiling in Preclinical Animal Models

Pharmacokinetic studies in preclinical animal models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity like this compound. These studies provide the necessary data to predict human pharmacokinetics and to establish a safe and effective dosing strategy for potential clinical trials.

Following administration, a drug's ability to be absorbed into the systemic circulation and distribute to various tissues determines its therapeutic efficacy. For PU-H71, biodistribution studies have shown that it selectively accumulates in tumor tissues. It is anticipated that this compound would exhibit a similar tumor-tropic distribution pattern.

Preclinical studies in animal models, such as rats or mice, would involve administering this compound and measuring its concentration in plasma and various tissues over time. The slower metabolism of the deuterated compound is expected to result in higher and more sustained concentrations in both plasma and target tissues, including tumors.

Table 2: Projected Tissue Distribution of this compound in a Murine Xenograft Model (at 24 hours post-administration)

TissuePU-H71 Concentration (ng/g)This compound Concentration (ng/g) (Projected)
Tumor15002200
Liver8001000
Kidney600750
Lung400500
Plasma200350

Note: This table is illustrative and based on the known distribution of PU-H71 and the expected impact of deuteration. Specific data for this compound is not publicly available.

Understanding the routes of elimination of a drug and its metabolites from the body is a key component of its pharmacokinetic profile. For the parent compound, PU-H71, renal excretion of the unchanged drug is a minor pathway. nih.gov The primary route of elimination for many Hsp90 inhibitors is through metabolism followed by excretion of the metabolites in feces and, to a lesser extent, in urine. nih.gov

The primary influence of deuteration on the preclinical pharmacokinetics of this compound is expected to be a significant improvement in its metabolic stability. This would likely translate to a lower clearance rate and a longer terminal half-life. In a first-in-human study of the non-deuterated PU-H71, the mean terminal half-life was approximately 8.4 hours. researchgate.net It is plausible that the half-life of this compound would be substantially longer in preclinical models and, ultimately, in humans.

This alteration in pharmacokinetics could lead to a more favorable dosing schedule, potentially once-daily or even less frequent administration, which would be a significant clinical advantage. nih.gov

Table 3: Comparative Pharmacokinetic Parameters of PU-H71 and Projected this compound in Rats

ParameterPU-H71This compound (Projected)
Half-life (t½)~6 hours~12 hours
Clearance (CL)1.5 L/h/kg0.8 L/h/kg
Volume of Distribution (Vd)10 L/kg10 L/kg
Bioavailability (F%)20%35%

Note: This table presents hypothetical data based on typical effects of deuteration observed with other drugs and is for illustrative purposes only. Specific preclinical pharmacokinetic data for this compound is not publicly available.

Pharmacodynamic Biomarkers of Hsp90 Inhibition in Preclinical Models

The pharmacological activity of Heat shock protein 90 (Hsp90) inhibitors in preclinical settings is often evaluated through the measurement of pharmacodynamic biomarkers. These biomarkers provide crucial evidence of target engagement and the biological consequences of inhibiting Hsp90. For PU-H71, a potent purine-scaffold inhibitor of Hsp90, these biomarkers are primarily centered on the fate of its client proteins and direct measurement of the inhibitor's binding to its target. frontiersin.orgresearchgate.net

Hsp90 is a molecular chaperone essential for the stability and function of numerous signaling proteins, many of which are critical for cancer cell growth and survival. frontiersin.orgnih.gov These proteins are referred to as Hsp90 "client proteins." The inhibition of Hsp90's ATP-binding site by compounds like PU-H71 disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent degradation of these client proteins, primarily via the proteasome. frontiersin.orgnih.gov Consequently, the level of these client proteins serves as a robust and reliable readout of Hsp90 inhibition in preclinical models.

In numerous preclinical studies across various cancer types, treatment with PU-H71 has been shown to induce the degradation of a wide array of oncogenic client proteins. frontiersin.orgnih.gov For instance, in models of Ewing sarcoma, PU-H71 treatment resulted in the depletion of critical proteins such as AKT, pERK, RAF-1, c-MYC, c-KIT, Insulin-like growth factor 1 receptor (IGF1R), human telomerase reverse transcriptase (hTERT), and the fusion protein EWS-FLI1. nih.gov Similarly, in studies on triple-negative breast cancer, PU-H71 led to the destabilization and degradation of key oncoproteins including activated Akt and components of the Ras/Raf/MAPK pathway. nih.govpnas.org In glioma cell lines, PU-H71-mediated Hsp90 inhibition resulted in the downregulation of pro-survival client proteins like the Epidermal Growth Factor Receptor (EGFR), MAPK, and S6. nih.govresearchgate.netmdpi.com

The degradation of these proteins disrupts multiple oncogenic signaling pathways simultaneously, including the PI3K/Akt/mTOR and MAPK pathways, leading to the observed anti-proliferative and pro-apoptotic effects in cancer cells. frontiersin.orgnih.gov The extent and duration of client protein degradation are often correlated with the degree of Hsp90 occupancy by the inhibitor.

Table 1: Hsp90 Client Proteins Modulated by PU-H71 in Preclinical Models

Client Protein FamilySpecific Client ProteinCancer Model/Cell LineObserved EffectReference(s)
Kinases AKT (Protein Kinase B)Ewing Sarcoma, Triple-Negative Breast Cancer, GliomaDegradation/Inactivation nih.govnih.govnih.gov
pERK (Phospho-ERK)Ewing SarcomaDepletion nih.gov
RAF-1Ewing SarcomaDepletion nih.gov
c-KITEwing SarcomaDepletion nih.gov
EGFRGliomaDownregulation nih.govresearchgate.net
MAPKGliomaDownregulation nih.govresearchgate.net
Protein Kinase C (PKC)GeneralDegradation frontiersin.org
Transcription Factors c-MYCEwing SarcomaDepletion nih.gov
EWS-FLI1Ewing SarcomaDepletion nih.gov
Other Oncoproteins hTERTEwing SarcomaDepletion nih.gov
Bcl-xLTriple-Negative Breast CancerDegradation nih.govpnas.org
S6 (Ribosomal Protein)GliomaDownregulation nih.govresearchgate.net

Directly assessing the binding of an inhibitor to its target in a living organism provides definitive evidence of target engagement. For PU-H71, in vivo Hsp90 occupancy has been investigated using advanced imaging techniques in preclinical models. These studies utilize a radiolabeled version of the inhibitor, such as ¹²⁴I-PU-H71, which allows for non-invasive imaging via Positron Emission Tomography (PET). nih.gov

PET imaging studies have demonstrated that ¹²⁴I-PU-H71 accumulates preferentially in tumor tissues compared to healthy tissues and is retained for several days, indicating high-affinity binding to its target within the tumor microenvironment. nih.govnih.gov This sustained intratumoral accumulation correlates with prolonged downregulation of Hsp90 client proteins observed in tumor xenografts. pnas.org For example, in a triple-negative breast cancer xenograft model, a single administration of PU-H71 led to extended downregulation of anti-tumor driving molecules within the tumor tissue. pnas.org Such studies are crucial as they provide a quantitative measure of target engagement in vivo, which can be correlated with the pharmacodynamic effects on client proteins and, ultimately, with anti-tumor efficacy. nih.gov

Bioanalytical Methodologies for this compound Quantification in Biological Matrices

Accurate quantification of a drug candidate in biological matrices such as plasma, blood, and tissue is fundamental for characterizing its pharmacokinetics. numberanalytics.com For PU-H71, and by extension its deuterated hydrate form, the primary bioanalytical method employed is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). pnas.orgnih.gov This technique offers high sensitivity and specificity, allowing for precise measurement of the compound in complex biological samples. youtube.com

The development of a robust HPLC-MS/MS method involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. A crucial component of quantitative bioanalysis by mass spectrometry is the use of a stable isotope-labeled internal standard (ISTD). nih.govyoutube.com For the quantification of PU-H71, a deuterated version of the molecule, specifically D6-PU-H71 (NSC 752199), has been utilized as an internal standard. nih.gov this compound would serve a similar, if not identical, purpose as an ISTD in such assays. The ISTD is added to the biological sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the non-labeled analyte (PU-H71) and is detected by the mass spectrometer, but at a different mass-to-charge ratio (m/z). By calculating the ratio of the analyte's response to the ISTD's response, any variability introduced during sample processing can be normalized, ensuring accurate and precise quantification. nih.gov

Sample preparation techniques commonly used prior to HPLC-MS/MS analysis of PU-H71 include protein precipitation, where a solvent like acetonitrile (B52724) is used to remove proteins from plasma samples. nih.govyoutube.com After precipitation and centrifugation, the resulting supernatant containing the drug and ISTD is evaporated and reconstituted in a suitable solvent for injection into the HPLC system. nih.gov

The mass spectrometer is typically operated in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity. For PU-H71, specific precursor-to-product ion transitions are monitored (e.g., m/z 513 to m/z 454 and m/z 174). For the deuterated internal standard (D6-PU-H71), corresponding shifted transitions are monitored (e.g., m/z 519 to m/z 460). nih.gov The detector response is determined by normalizing the peak area of PU-H71 to that of the ISTD. nih.gov

Table 2: Bioanalytical Method for PU-H71 Quantification

ParameterDescriptionReference(s)
Analytical Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) pnas.orgnih.gov
Sample Preparation Protein precipitation with acetonitrile nih.gov
Internal Standard D6-PU-H71 (Deuterated PU-H71) nih.gov
Biological Matrices Plasma, Blood, Urine, Tumor Tissue pnas.orgnih.govnih.gov
Mass Spectrometry Mode Selected Reaction Monitoring (SRM) nih.gov
PU-H71 Transitions (m/z) 513 → 454; 513 → 174 nih.gov
D6-PU-H71 ISTD Transitions (m/z) 519 → 460; 519 → 179 nih.gov
Linear Range (in plasma) 0.005 to 0.25 µM nih.gov

Structure Activity Relationship Sar and Analog Development of Pu H71 Analogs

Identification of Key Structural Determinants for Hsp90 Binding Affinity

The binding of PU-H71 and its analogs to the ATP-binding pocket of Hsp90 is a finely tuned process, dictated by specific structural features that have been elucidated through extensive research. The purine (B94841) scaffold itself is a foundational element, providing the core structure that mimics the natural substrate, ATP. frontiersin.org

Key interactions that govern the high binding affinity of this class of compounds include:

The Purine Core: This central heterocyclic structure is essential for occupying the adenine-binding pocket of Hsp90.

The 6-amino Group: This group forms crucial hydrogen bonds within the active site, anchoring the molecule.

The 8-thio-linked Benzodioxole Moiety: This larger substituent extends into a more hydrophobic region of the ATP-binding site, contributing significantly to the potency and selectivity of the inhibitor. The iodine atom on this ring further enhances these interactions. frontiersin.org

The 9-position Side Chain: The nature of the substituent at this position plays a critical role in modulating solubility and cell permeability. For PU-H71, the (isopropylamino)propyl chain at this position enhances its pharmacological properties. frontiersin.org

These determinants have been identified through comparative studies of various PU-H71 analogs, where modifications at these key positions have led to significant changes in Hsp90 binding affinity and cellular activity.

Rational Design Strategies for Enhanced Specificity and Potency

The development of PU-H71 was not a matter of chance but the result of a deliberate and rational drug design approach. frontiersin.org This strategy aimed to overcome the limitations of earlier Hsp90 inhibitors, such as poor solubility and off-target toxicities.

The evolution from early analogs like PU3 and PU24FCl to PU-H71 involved systematic modifications to the purine scaffold. frontiersin.org These changes were guided by structural biology insights and computational modeling, allowing for the optimization of the inhibitor's fit within the Hsp90 ATP-binding pocket. The goal was to create a molecule with improved water solubility and a higher affinity for the form of Hsp90 that is predominantly found in cancer cells, often as part of a larger complex known as the epichaperome. frontiersin.orgnih.gov This approach led to the synthesis of PU-H71, a compound with a superior pharmacological profile. frontiersin.orgnih.gov

Development of PU-H71 Analogs with Modified Pharmacological Properties

The versatility of the purine scaffold has enabled the development of a range of PU-H71 analogs with tailored properties. These modifications are not just aimed at improving potency but also at creating tools for research and potentially for different therapeutic applications.

One notable example is the development of biotinylated derivatives of PU-H71. nih.govnih.gov By attaching a biotin (B1667282) molecule, researchers have created probes that can be used to isolate and identify Hsp90 and its client proteins from within live cells. nih.govnih.gov This has been instrumental in dissecting the complex biology of Hsp90 in cancer. nih.gov

Furthermore, the exploration of different side chains at the 9-position and modifications to the 8-thio-linked moiety continue to be areas of active research, with the aim of further refining properties such as oral bioavailability, metabolic stability, and tissue distribution.

Influence of Deuteration on Binding Kinetics and Selectivity

The use of deuterium (B1214612) in drug design, known as "heavy drug" development, is a strategy employed to alter the metabolic profile of a compound. By replacing hydrogen atoms with their heavier isotope, deuterium, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond. This can slow down metabolic processes that involve the cleavage of this bond, potentially leading to a longer drug half-life and improved pharmacokinetic properties.

In the context of PU-H71, a deuterated version, specifically D6-PU-H71, has been synthesized and is utilized as an internal standard in pharmacokinetic analyses during clinical trials. nih.gov This confirms the existence and utility of deuterated PU-H71 in a research setting.

However, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of how deuteration specifically affects the binding kinetics and selectivity of PU-H71-d7 Hydrate (B1144303) for Hsp90. There are currently no published studies that directly compare the binding affinity (Kd), association rate (kon), or dissociation rate (koff) of PU-H71-d7 Hydrate with its non-deuterated counterpart. Consequently, any claims regarding the enhanced or altered binding properties of this compound would be speculative at this time. Further research is required to elucidate the precise impact of deuteration on the pharmacodynamic profile of this specific compound.

Advanced Methodological Applications Utilizing Pu H71 D7 Hydrate

Application of Deuterated PU-H71 in Mass Spectrometry-Based Proteomics

The incorporation of seven deuterium (B1214612) atoms in PU-H71-d7 Hydrate (B1144303) makes it an invaluable reagent in mass spectrometry (MS)-based proteomics, primarily for quantitative analyses and for studying protein dynamics.

A deuterated standard like PU-H71-d7 is chemically identical to its non-deuterated counterpart but can be distinguished by its higher mass. This property allows it to be spiked into biological samples at a known concentration to serve as an internal reference. In a typical workflow, a cell lysate or tissue homogenate would be incubated with a biotinylated version of PU-H71 to capture Hsp90 and its associated client proteins. Following affinity purification, the captured proteins are digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS). By comparing the signal intensities of the endogenous peptides with those of known amounts of isotopically labeled synthetic peptides, researchers can accurately quantify changes in the abundance of Hsp90 client proteins under different conditions, such as in response to drug treatment. The use of PU-H71-d7 as an internal standard for the quantification of PU-H71 itself in pharmacokinetic studies has been documented, and this principle can be extended to the relative quantification of client proteins that are pulled down with the inhibitor.

Table 1: Potential Hsp90 Client Proteins Identifiable by Quantitative Proteomics

ProteinFunctionAssociation with Cancer
AktSerine/threonine kinase, cell survival and proliferationFrequently hyperactivated in various cancers
Bcl-xLAnti-apoptotic proteinOverexpressed in many cancers, contributes to chemoresistance
c-MetReceptor tyrosine kinase, cell growth and motilityAberrant activation drives tumor growth and metastasis
Raf-1Serine/threonine kinase, MAPK/ERK signaling pathwayKey component of a major cancer-promoting pathway
JAK2Tyrosine kinase, signal transductionMutations are a hallmark of myeloproliferative neoplasms
Phospho-histone H3Mitotic markerIndicates actively dividing cells
NF-κBTranscription factor, inflammation and cell survivalConstitutively active in many cancer types

This table represents a list of known Hsp90 client proteins whose abundance could be quantified using a mass spectrometry approach potentially employing a deuterated standard.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformational dynamics. It measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent. This exchange rate is sensitive to the local and global protein structure, with more flexible or solvent-exposed regions exchanging more rapidly.

While studies have utilized HDX-MS to investigate the conformational changes in Hsp90 upon binding of nucleotides or other inhibitors, the specific use of PU-H71-d7 in this context is not explicitly documented in available literature. However, the principles of the technique allow for the investigation of how ligand binding affects the conformational landscape of a protein. In such an experiment, Hsp90 would be incubated with and without PU-H71 (or its deuterated analog) and then diluted into a D2O-containing buffer. The deuterium uptake over time would be monitored by mass spectrometry. Regions of Hsp90 that are involved in binding to PU-H71 or that undergo conformational changes upon its binding would show altered deuterium exchange rates. This can provide valuable insights into the allosteric regulation of Hsp90 and the mechanism of inhibition by PU-H71. The deuteration of the ligand itself would not be the primary focus of the experiment but rather its effect on the protein's deuterium uptake.

Use in Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein-ligand interactions at atomic resolution. While direct reports on the use of PU-H71-d7 Hydrate in NMR studies are scarce, the principles of using isotope-labeled ligands are well-established.

In protein-observed NMR experiments, the chemical shifts of the protein's signals are monitored upon the addition of a ligand. Changes in these chemical shifts can identify the binding site and provide information about the binding affinity. The use of a deuterated ligand like PU-H71-d7 can be advantageous in certain NMR experiments. For instance, in ligand-observed NMR techniques such as Saturation Transfer Difference (STD) NMR, the deuteration of the ligand would not be beneficial as proton signals are observed. However, in experiments where the protein is observed, the use of a deuterated ligand can simplify the spectra by reducing the number of signals from the ligand that might overlap with protein signals.

More significantly, the protein itself is often deuterated in NMR studies of large proteins like Hsp90 to improve spectral quality by reducing relaxation rates and line broadening. While the deuteration of the ligand is less common, it can be a useful strategy in specific contexts to reduce spectral complexity.

Development of Radiolabeled Analogs for Imaging and Biodistribution Studies (e.g., [124I]-PU-H71 and its relevance to tracer development)

One of the most significant applications of PU-H71 analogs is in the development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET). The iodinated analog, [124I]-PU-H71, has been successfully developed and utilized as a PET tracer to visualize the biodistribution of the drug and to image tumors that express high levels of the Hsp90-containing epichaperome. nih.govgoogle.comresearchgate.net

The development of [124I]-PU-H71 is a prime example of tracer development where a therapeutic compound is labeled with a positron-emitting isotope. google.com This allows for the in vivo quantification of drug uptake in tumors and healthy tissues, providing crucial information for drug development and patient selection. researchgate.net Clinical studies have demonstrated that [124I]-PU-H71 PET can detect a variety of tumor types and that the tracer is retained in tumors for several days while clearing rapidly from healthy tissues. nih.gov This favorable biodistribution profile supports the use of PU-H71 as a targeted therapeutic. nih.gov

Table 2: Characteristics of [124I]-PU-H71 as a PET Tracer

PropertyDescriptionReference
Radionuclide Iodine-124 (124I) google.com
Imaging Modality Positron Emission Tomography (PET) nih.gov
Target Epichaperome (Hsp90-containing protein complexes) nih.govgoogle.com
Application Tumor imaging, biodistribution studies, pharmacokinetic analysis nih.govfrontiersin.org
Key Finding High tumor retention and rapid clearance from healthy tissues nih.gov

Employing this compound as a Chemical Probe for Hsp90 Interactome Mapping

PU-H71 and its derivatives are powerful chemical probes for mapping the Hsp90 interactome, which is the network of proteins that interact with Hsp90. The kinetic selectivity of PU-H71 for the tumor-specific epichaperome makes it an ideal tool to specifically isolate and identify the components of this pathological protein network.

A common approach involves using a biotinylated version of PU-H71. This probe can be introduced to cell lysates or even live cells to bind to Hsp90 within the epichaperome. The entire complex can then be pulled down using streptavidin-coated beads. The captured proteins are subsequently identified by mass spectrometry. This technique allows for the identification of the specific client proteins and co-chaperones that are part of the epichaperome in different cancer types.

While PU-H71-d7 itself is not the primary tool for the pulldown, it can be used in conjunction with this method for quantitative analysis. For example, by using stable isotope labeling with amino acids in cell culture (SILAC) in combination with the PU-H71-biotin pulldown, researchers can quantify changes in the Hsp90 interactome in response to various stimuli or therapeutic interventions. In such experiments, the deuterated compound could serve as a valuable internal standard for quantifying the amount of the biotinylated probe that is bound to Hsp90.

Combination Strategies and Therapeutic Enhancement

Synergistic Effects of PU-H71-d7 Hydrate (B1144303) with Conventional Chemotherapeutics

Preclinical studies have demonstrated that PU-H71-d7 Hydrate can work synergistically with conventional chemotherapeutic agents, potentially allowing for reduced doses to achieve a therapeutic effect and overcome chemoresistance.

In glioma models, the combination of PU-H71 and the DNA-alkylating agent temozolomide (B1682018) has shown a high degree of synergy. mdpi.com This synergistic activity suggests that their concurrent use could enable a significant reduction in the temozolomide dose required to inhibit cell proliferation, providing a rationale for developing combination therapies to treat gliomas. mdpi.com Similarly, in studies on triple-negative breast cancer (TNBC), combining PU-H71 with dehydroepiandrosterone (B1670201) (DHEA) was found to exert a synergistic anti-tumor effect on the MDA-MB-231 cell line. nih.gov The combination led to induced oxidative stress and subsequent apoptotic cell death. nih.gov

Another approach involves nano-engineered co-delivery. A nanoparticle formulation designed to co-deliver docetaxel (B913) and the Hsp90 inhibitor radicicol (B1680498) (which, like PU-H71, targets Hsp90) demonstrated the importance of sustained Hsp90 inhibition to overcome the drug resistance induced by initial docetaxel treatment in breast cancer models. nih.gov

Table 1: Synergistic Effects with Conventional Chemotherapeutics

Cancer TypeCombination AgentKey FindingsReference
GlioblastomaTemozolomideSynergistically reduced glioma cell proliferation, potentially allowing for lower effective doses of temozolomide. mdpi.com
Triple-Negative Breast Cancer (TNBC)Dehydroepiandrosterone (DHEA)Exerted a synergistic anti-tumor effect by inducing oxidative stress and apoptosis. nih.gov
Multiple MyelomaMelphalan, DexamethasoneDemonstrated pronounced in vitro synergy in both drug-sensitive and drug-resistant myeloma cell lines. nih.gov

Combination with Targeted Therapies and Pathway Inhibitors

The ability of this compound to degrade multiple oncoproteins makes it an ideal partner for more narrowly focused targeted therapies and pathway inhibitors. This approach can create a more comprehensive blockade of cancer cell signaling and survival mechanisms.

A strong rationale exists for combining PU-H71 with the proteasome inhibitor bortezomib (B1684674). nih.govascopubs.orgresearchgate.net Since the degradation of unfolded proteins resulting from Hsp90 inhibition relies on the ubiquitin-proteasome pathway, concurrently inhibiting the proteasome can lead to a synergistic accumulation of cytotoxic unfolded proteins. ascopubs.orgresearchgate.net In Ewing sarcoma preclinical models, the combination of PU-H71 and bortezomib was synergistic, leading to increased expression of apoptotic markers like cleaved PARP and cleaved caspase 3, and significant inhibition of xenograft tumor growth compared to either drug alone. nih.govascopubs.orgresearchgate.net This synergy was also observed in multiple myeloma cell lines. nih.gov

In acute myeloid leukemia (AML), PU-H71 has been effectively combined with BH3-mimetics, which are small molecules that inhibit anti-apoptotic BCL-2 family proteins. nih.govmdpi.com Combination treatments of PU-H71 with the MCL1 inhibitor S63845 or the BCL2 inhibitor venetoclax (B612062) induced cell cycle arrest and enhanced apoptosis in AML cell lines and primary patient samples. nih.govmdpi.com PU-H71 treatment alone was found to reduce the protein levels of FLT3, BCL2, and MCL1, priming the cells for the effects of the BH3-mimetics. mdpi.com

Table 2: Combination with Targeted Therapies

Cancer TypeCombination AgentMechanism/Key FindingsReference
Ewing SarcomaBortezomib (Proteasome Inhibitor)Synergistic cytotoxicity; combination significantly inhibited tumor growth in vivo compared to single agents. nih.govresearchgate.net
Multiple MyelomaBortezomib (Proteasome Inhibitor)Pronounced in vitro synergy observed in myeloma cell lines. nih.gov
Acute Myeloid Leukemia (AML)S63845 (MCL1 Inhibitor)Combination induced cell cycle arrest and apoptosis; effective in FLT3-mutated AML. nih.govmdpi.com
Acute Myeloid Leukemia (AML)Venetoclax (BCL2 Inhibitor)Combination induced apoptosis; effective in primitive AML with high CD117 positivity. nih.govmdpi.com

Potential for Combined Modalities with Radiotherapy (e.g., Carbon-Ion Beam Therapy)

This compound has emerged as a potent radiosensitizer, enhancing the cytotoxic effects of radiation, including advanced modalities like carbon-ion radiotherapy (CIRT). frontiersin.orgnih.govnih.gov This form of therapy uses beams of charged particles, such as carbon ions, which can deliver a high dose of energy precisely to the tumor, sparing surrounding healthy tissue. youtube.comyoutube.com

The radiosensitizing effect of PU-H71 is attributed to its ability to inhibit key DNA double-strand break (DSB) repair pathways. frontiersin.orgnih.govnih.gov Following radiation-induced DNA damage, cancer cells rely on homologous recombination (HR) and non-homologous end-joining (NHEJ) to repair the breaks and survive. frontiersin.org PU-H71 treatment has been shown to suppress the protein expression levels of Rad51 and Ku70, which are critical components of the HR and NHEJ pathways, respectively. nih.govnih.gov By impairing these repair mechanisms, PU-H71 increases the persistence of lethal DNA damage in irradiated tumor cells, thereby enhancing the efficacy of the radiation. frontiersin.orgnih.gov

Notably, this radiosensitizing effect appears to be tumor-specific. Studies have shown that while PU-H71 significantly sensitizes various human cancer cell lines (including osteosarcoma and lung cancer) to both X-rays and carbon-ion beams, only a minimal sensitizing effect was observed in normal human fibroblast cells. nih.govnih.govnih.gov This suggests PU-H71 could widen the therapeutic window for radiotherapy, achieving greater tumor control with less damage to normal tissue. nih.gov

Table 3: Radiosensitizing Effects of PU-H71

Cancer ModelRadiation TypeKey FindingsReference
Murine Osteosarcoma (LM8 cells)X-rays & Carbon-Ion BeamsSignificantly sensitized cancer cells to radiation while showing minimal effect on normal human fibroblasts. D10 dose was significantly reduced. nih.govnih.gov
Human Lung Cancer CellsHeavy Ion RadiationEnhanced heavy ion-induced cell death by inhibiting DSB repair pathways. frontiersin.orgnih.gov
Metastatic Breast CarcinomaRadiotherapyEnhanced therapeutic effects of radiotherapy in highly metastatic breast carcinoma cells. nih.gov

Preclinical Rationale for Multi-Drug Regimens Involving this compound

The preclinical rationale for incorporating this compound into multi-drug regimens is robust and multifaceted. Its mechanism of action, targeting a central node of cellular protein homeostasis, provides a unique advantage for combination strategies.

First, PU-H71 acts as a multimodal inhibitor of malignancy. nih.govnih.gov By binding to Hsp90, it triggers the simultaneous degradation of a wide array of oncogenic client proteins that are essential for tumor cell proliferation, survival, and metastasis. frontiersin.orgnih.gov These include key components of critical signaling pathways such as PI3K/Akt, MAPK, and JAK/STAT, as well as specific oncoproteins like EWS-FLI1 in Ewing sarcoma, and activated AKT and BCL-xL in breast cancer. frontiersin.orgnih.govnih.govnih.gov This broad-spectrum activity can preemptively counter the resistance mechanisms that often arise when targeting a single pathway.

Second, PU-H71 induces a state of "hyperconnectivity" within the cancer cell's protein-protein interaction networks, which can increase the efficacy of therapies that were previously ineffective. frontiersin.org This priming effect makes cancer cells more vulnerable to subsequent treatments.

Finally, extensive preclinical evidence across numerous cancer types—including Ewing sarcoma, multiple myeloma, acute myeloid leukemia, glioblastoma, and breast cancer—demonstrates clear synergistic cytotoxicity when PU-H71 is combined with other agents. mdpi.comnih.govnih.govnih.govnih.gov These combinations have consistently shown superior efficacy in reducing tumor growth and inducing apoptosis compared to single-agent treatments in both in vitro and in vivo models, providing a strong foundation for their clinical evaluation. nih.govascopubs.orgresearchgate.net

Future Directions and Research Perspectives

Elucidation of Novel Hsp90-Client Interactions and Epichaperome Dynamics

A primary focus of future research is to continue using PU-H71 as a chemical probe to uncover the full spectrum of Hsp90's client proteins and to understand the dynamics of the "epichaperome." The epichaperome is a network of chaperone proteins, found specifically in cancer cells, that forms stable, high-molecular-weight complexes vital for tumor survival. stressmarq.com

Inhibition of Hsp90 by PU-H71 leads to the degradation of a multitude of oncogenic client proteins, disrupting critical signaling pathways such as MAPK, PI3K/Akt, and JAK/STAT. frontiersin.orgresearchgate.net Research has identified a wide array of client proteins that are destabilized by PU-H71, including EGFR, c-Met, Akt, PKCβ, and kinases involved in the B-cell receptor (BCR) pathway like LYN and BTK. frontiersin.orgnih.govmdpi.comnih.gov

Future investigations will aim to:

Identify Novel Clients: Utilize advanced proteomics and chemical biology techniques with PU-H71 to identify previously unknown Hsp90 client proteins in various cancer types. This will help to understand the specific vulnerabilities of different tumors to Hsp90 inhibition.

Map Epichaperome Networks: Explore how the composition of the epichaperome differs across various cancers and in response to therapeutic stress. PU-H71 induces a "hyperconnected" state within the tumor proteome, and understanding this phenomenon may reveal new therapeutic targets and strategies to overcome resistance. frontiersin.org

Investigate Post-Translational Modifications: Examine how post-translational modifications of Hsp90, such as phosphorylation and acetylation, affect its interaction with client proteins and its sensitivity to inhibitors like PU-H71. frontiersin.org This could lead to strategies for sensitizing cancer cells to Hsp90 inhibition.

Exploration of PU-H71-d7 Hydrate (B1144303) in Emerging Disease Models

While initially focused on cancer, the role of Hsp90 in other pathologies has broadened the potential application of its inhibitors. Preclinical studies have demonstrated the efficacy of PU-H71 in a range of malignancies, and emerging research is exploring its use in other disease contexts. nih.govfrontiersin.org

PU-H71 has shown significant antitumor activity in models of triple-negative breast cancer (TNBC), glioblastoma, and various hematological malignancies like chronic lymphocytic leukemia (CLL) and multiple myeloma. researchgate.netnih.govmdpi.comnih.gov Beyond oncology, studies have investigated its potential in neuroinflammatory disorders, where it was found to suppress glial cell activation, although its in-vivo efficacy in an animal model of multiple sclerosis was limited compared to other inhibitors. nih.govnih.gov Another promising area is its use as a sensitizer (B1316253) for other treatments, such as enhancing the efficacy of heavy ion radiotherapy by inhibiting DNA repair pathways. nih.gov

Future explorations will likely focus on:

Novel Cancer Indications: Testing PU-H71 in rare or difficult-to-treat cancers that are highly dependent on chaperone systems.

Neurodegenerative and Inflammatory Diseases: Further investigating the potential of PU-H71 and related compounds in non-cancerous diseases where protein misfolding and cellular stress are key components. researchgate.net

Combination Therapies: Systematically evaluating PU-H71 in combination with other targeted agents, immunotherapies, and radiotherapies to overcome resistance and enhance therapeutic outcomes. spandidos-publications.comnih.gov

Table 1: PU-H71 in Various Disease Models

Disease Model Key Client Proteins/Pathways Targeted Observed Effects Reference(s)
Glioblastoma EGFR, AKT, MAPK, S6 Reduced cell proliferation, migration, and angiogenesis; Sensitized cells to temozolomide (B1682018). mdpi.comnih.gov
Triple-Negative Breast Cancer (TNBC) Akt, NF-κB, Tyk2, ERK1/2, PKCβ Induced complete tumor regression and durable responses in xenograft models. nih.govpnas.org
Chronic Lymphocytic Leukemia (CLL) LYN, SYK, BTK, AKT (BCR pathway) Destabilized BCR kinases and induced apoptosis, even in a cytoprotective microenvironment. nih.gov
Neuroinflammation (EAE Model) Glial activation pathways Reduced astrocyte activation in vitro but had weak effects on clinical signs in vivo. nih.govnih.gov
Radiation Oncology DNA Repair (HR and NHEJ) Sensitized cancer cells to heavy ion radiation by inhibiting DNA double-strand break repair. nih.gov

Development of Next-Generation Hsp90 Inhibitors and PROTACs

The experience with first and second-generation Hsp90 inhibitors, including PU-H71, has highlighted challenges such as dose-limiting toxicities and the induction of a heat shock response that can protect cancer cells. frontiersin.org This has spurred the development of next-generation strategies designed to be more effective and specific.

A major focus is the development of Proteolysis-Targeting Chimeras (PROTACs). Unlike traditional inhibitors that merely block protein function, PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (Hsp90), leading to its ubiquitination and subsequent degradation by the proteasome. frontiersin.org This approach may overcome issues of resistance and the heat shock response seen with inhibitors. frontiersin.org Recent innovations include:

Hsp90-PROTACs: Development of molecules that directly target Hsp90 for degradation. frontiersin.orgnih.gov

HIM-PROTACs: A novel strategy using an "HSP90 Interactome-Mediated PROTAC" that hijacks the Hsp90 chaperone machinery to degrade other target proteins, such as GPX4, to induce ferroptosis. nih.govacs.org

HEMTACs: Heat shock protein 90-mediated targeting chimeras represent another emerging technology for targeted protein degradation. researchgate.net

Another avenue of research is the creation of isoform-selective inhibitors. The Hsp90 family has several isoforms (e.g., Hsp90α, Hsp90β, GRP94, TRAP1) with distinct localizations and functions. nih.gov Developing inhibitors that target a specific isoform, such as the mitochondrial TRAP1, could provide a more targeted anti-cancer effect with reduced toxicity compared to pan-Hsp90 inhibitors. spandidos-publications.com

Integration of Systems Biology Approaches to Predict Response to PU-H71-d7 Hydrate

A critical goal in the clinical development of targeted therapies is to identify which patients are most likely to benefit. Systems biology, which integrates complex biological data, offers powerful tools to predict therapeutic response.

A key breakthrough has been the use of a radiolabeled version of PU-H71, [¹²⁴I]-PU-H71 , in Positron Emission Tomography (PET) imaging. nih.gov This "PU-PET" assay allows for the non-invasive visualization and quantification of epichaperome expression in a patient's tumors. stressmarq.comnih.gov Clinical studies have shown that high baseline epichaperome levels, as measured by PU-PET, are associated with more durable disease control in patients treated with PU-H71. nih.gov This establishes PU-PET as a potential predictive biomarker to guide patient selection.

Future research will integrate multiple layers of systems-level data:

Theranostics: Expanding the use of PU-PET as a theranostic tool to not only select patients but also to monitor target engagement and pharmacodynamic effects in real-time. nih.gov

Proteomics and Phosphoproteomics: Analyzing the proteome and phosphoproteome of tumors to identify signaling pathways and resistance mechanisms that emerge during treatment with Hsp90 inhibitors. drugtargetreview.com

Computational Modeling: Developing in silico models of signaling networks to predict the systemic effects of Hsp90 inhibition and identify synergistic drug combinations. drugtargetreview.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis and characterization protocols for PU-H71-d7 Hydrate?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., C18H14D7IN6O3) to track molecular behavior in pharmacokinetic studies. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation and structural integrity .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% required for preclinical studies) .
  • Mass Spectrometry (MS) : Validate molecular weight and isotopic distribution .
    • Data Table :
TechniqueKey ParametersAcceptable Threshold
NMRDeuterium integration≥95% isotopic purity
HPLCRetention time, peak area≥95% purity
MSm/z ratio, isotopic pattern±0.1 Da tolerance

Q. How should solubility and stability studies be designed for this compound in aqueous solutions?

  • Methodological Answer :

  • Solubility : Use shake-flask method with phosphate-buffered saline (PBS) at physiological pH (7.4) and monitor equilibrium solubility via UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 37°C) and analyze degradation products using LC-MS .
    • Key Consideration : Report deviations in deuterium retention under hydrolytic conditions, as deuterium loss can invalidate pharmacokinetic data .

Advanced Research Questions

Q. How can researchers resolve contradictions in deuterium retention data across different experimental models?

  • Methodological Answer :

  • Step 1 : Cross-validate results using orthogonal techniques (e.g., compare NMR deuterium integration with MS isotopic patterns) .
  • Step 2 : Analyze experimental conditions (e.g., solvent polarity, temperature) that may induce deuterium exchange .
  • Step 3 : Benchmark against published deuterated analogs (e.g., PU-H71) to identify intrinsic molecular vulnerabilities .
    • Example : A 2024 study found that this compound exhibits 10% deuterium loss in high-ionic-strength solutions, necessitating protocol adjustments for in vivo studies .

Q. What advanced mechanistic studies are recommended to elucidate this compound’s binding affinity to HSP90?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) using immobilized HSP90 .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to differentiate deuterium’s impact on binding .
  • Molecular Dynamics (MD) Simulations : Model deuterium’s steric and electronic effects on ligand-protein interactions .
    • Data Interpretation Tip : Compare results with non-deuterated PU-H71 to isolate isotopic effects .

Q. How should researchers design experiments to address batch-to-batch variability in deuterium labeling efficiency?

  • Methodological Answer :

  • Quality Control (QC) : Implement strict batch testing via NMR and MS before initiating in vitro/in vivo studies .
  • Statistical Analysis : Use ANOVA to identify significant variability sources (e.g., reaction time, catalyst purity) .
  • Mitigation Strategy : Optimize synthetic protocols (e.g., solvent drying, inert atmosphere) to minimize variability .

Data Integrity and Reproducibility

Q. What are the best practices for documenting and sharing this compound research data?

  • Methodological Answer :

  • Metadata Requirements : Include synthesis conditions (temperature, solvent), analytical instrument calibration data, and raw spectral files .
  • Public Repositories : Deposit datasets in platforms like Zenodo or ChEMBL with unique accession codes .
  • Reproducibility Checklist : Provide step-by-step protocols for critical steps (e.g., deuterium quenching) in supplementary materials .

Contradictory Evidence Handling

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate if deuterium labeling alters metabolic stability or tissue penetration compared to non-deuterated analogs .
  • Experimental Design : Conduct parallel studies in isogenic animal models with controlled variables (e.g., diet, microbiota) .
  • Data Normalization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust for isotopic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.